Predicted Lipophilicity: N1-Methoxy vs. N1-Fluoro Analog
The N1‑4‑methoxyphenyl substituent of the target compound reduces calculated lipophilicity by approximately 0.9 logP units relative to the N1‑4‑fluorophenyl analog, while maintaining higher aqueous solubility. SwissADME predictions for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑methoxyphenyl)azetidin‑2‑one yield a consensus logP of 2.60, compared with 3.49 for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑fluorophenyl)azetidin‑2‑one [1][2]. This difference places the target compound within optimal oral drug‑likeness space (logP < 3.5), whereas the N1‑fluoro analog exceeds recommended lipophilicity thresholds. The methoxy oxygen further contributes an additional hydrogen‑bond acceptor site, potentially enhancing target‑binding interactions in polar enzyme pockets.
| Evidence Dimension | Consensus logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.60 (SwissADME prediction) |
| Comparator Or Baseline | 3‑Amino‑4‑(2‑fluorophenyl)‑1‑(4‑fluorophenyl)azetidin‑2‑one: logP = 3.49 |
| Quantified Difference | ΔlogP = −0.89 (lower lipophilicity for target compound) |
| Conditions | In silico consensus logP via SwissADME (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT average); molecular formula C₁₆H₁₅FN₂O₂ for target, C₁₅H₁₂F₂N₂O for comparator |
Why This Matters
Lower lipophilicity is correlated with reduced non‑specific protein binding, lower metabolic clearance, and better developability profile—critical factors in prioritising one scaffold over another for lead optimisation.
- [1] SwissADME prediction performed on 2026‑05‑06 for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑methoxyphenyl)azetidin‑2‑one (SMILES: COc1ccc(N2C(=O)C(N)C2c3ccccc3F)cc1). View Source
- [2] SwissADME prediction for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑fluorophenyl)azetidin‑2‑one (SMILES: Fc1ccc(N2C(=O)C(N)C2c3ccccc3F)cc1). View Source
